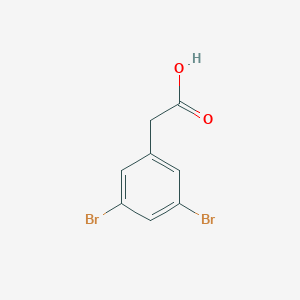

3,5-Dibromophenylacetic acid

描述

[(2R,3S,4R,5R)-5-(6-氨基-9H-嘌呤-9-基)-3,4-二羟基四氢-2-呋喃基]甲基磺酰胺是一种复杂的有机化合物,以其重要的生物学和化学性质而闻名。该化合物是腺苷的衍生物,其中5'位的羟基被磺酰胺基取代。

准备方法

合成路线和反应条件

[(2R,3S,4R,5R)-5-(6-氨基-9H-嘌呤-9-基)-3,4-二羟基四氢-2-呋喃基]甲基磺酰胺的合成通常涉及以下步骤:

起始原料: 合成从天然存在的核苷腺苷开始。

羟基保护: 使用合适的保护基团保护腺苷的羟基,以防止不必要的反应。

磺酰化: 然后在碱(如吡啶)的存在下,将受保护的腺苷与磺酰氯反应,引入磺酰胺基团。

脱保护: 在酸性或碱性条件下脱除保护基团,得到最终产物。

工业生产方法

该化合物的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程包括:

批量合成: 大量的腺苷经受相同的保护、磺酰化和脱保护步骤。

纯化: 使用结晶、色谱或重结晶等技术对粗产物进行纯化,以达到所需的纯度。

质量控制: 最终产物经过严格的质量控制,以确保一致性和纯度。

化学反应分析

反应类型

[(2R,3S,4R,5R)-5-(6-氨基-9H-嘌呤-9-基)-3,4-二羟基四氢-2-呋喃基]甲基磺酰胺会发生各种化学反应,包括:

氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。

还原: 可以使用硼氢化钠等还原剂进行还原反应。

取代: 磺酰胺基团可以发生亲核取代反应,导致形成各种衍生物。

常用试剂和条件

氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中进行。

还原: 硼氢化钠,氢化铝锂;通常在无水条件下进行。

取代: 胺或硫醇等亲核试剂;反应通常在二甲基亚砜 (DMSO) 等极性溶剂中进行。

主要产物

氧化: 具有修饰的嘌呤或核糖部分的氧化衍生物。

还原: 具有改变的磺酰胺或嘌呤结构的还原形式。

取代: 根据所用亲核试剂,形成各种取代产物。

科学研究应用

化学

在化学领域,[(2R,3S,4R,5R)-5-(6-氨基-9H-嘌呤-9-基)-3,4-二羟基四氢-2-呋喃基]甲基磺酰胺被用作合成更复杂分子的构建块。其独特的结构允许创建用于药物发现的多样化学库。

生物学

在生物学方面,研究了该化合物在酶抑制中的作用。它已显示出作为碳酸酐酶抑制剂的潜力,碳酸酐酶参与各种生理过程 .

医学

在医学上,探索了该化合物的治疗潜力。 其抑制碳酸酐酶的能力使其成为治疗青光眼、癫痫和某些癌症等疾病的候选药物 .

工业

在工业上,[(2R,3S,4R,5R)-5-(6-氨基-9H-嘌呤-9-基)-3,4-二羟基四氢-2-呋喃基]甲基磺酰胺用于开发药物和农用化学品。其衍生物在各种应用中进行功效和安全性测试。

作用机制

该化合物主要通过酶抑制发挥作用。它与碳酸酐酶的活性位点结合,与锌离子配位并与活性位点残基形成氢键。 这种相互作用破坏了酶的活性,导致其抑制 .

相似化合物的比较

类似化合物

腺苷: 母体化合物,缺少磺酰胺基团。

5'-O-磺酰胺基-2-氯腺苷: 在2'位具有氯原子的衍生物。

5'-O-磺酰胺基-3-脱氮腺苷: 具有修饰的嘌呤环的衍生物。

独特性

[(2R,3S,4R,5R)-5-(6-氨基-9H-嘌呤-9-基)-3,4-二羟基四氢-2-呋喃基]甲基磺酰胺由于其磺酰胺基团而具有独特性,该基团赋予其独特的化学和生物学特性。 这种修饰增强了其抑制碳酸酐酶的能力,使其比其类似物更有效 .

生物活性

3,5-Dibromophenylacetic acid (DBPA) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and agricultural applications. This article aims to provide a comprehensive overview of the biological activity of DBPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C8H6Br2O2

- Molecular Weight : 276.94 g/mol

- CAS Number : 188347-49-1

- Log P (octanol-water partition coefficient) : 2.73 - 3.11, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .

DBPA has been studied for its role as an auxin analog, similar to other phenylacetic acid derivatives. Auxins are crucial plant hormones that regulate various growth processes. The activity of DBPA can be attributed to its ability to interact with auxin receptors and influence gene expression related to plant growth.

- Auxin-Like Activity : Research indicates that DBPA can promote root elongation and adventitious root formation in plants, similar to indole-3-acetic acid (IAA) and other auxins . This is significant for agricultural applications where enhancing root systems can improve crop yield.

- Molecular Interaction : Studies using molecular docking have shown that DBPA binds effectively to auxin receptors such as TIR1, which is pivotal in the auxin signaling pathway . This interaction leads to the activation of auxin-responsive genes, facilitating growth processes in plants.

Biological Activity in Plants

The biological activity of DBPA has been evaluated through various assays:

| Concentration (µM) | Elongation (%) |

|---|---|

| 1 | 27 |

| 10 | 33 |

| 100 | 83 |

In comparison, IBA (Indole-3-butyric acid) showed significantly higher elongation rates at similar concentrations, indicating that while DBPA is effective as an auxin analog, its potency is lower than that of traditional auxins like IAA and IBA .

Agricultural Applications

A case study involving the application of DBPA in a controlled agricultural setting demonstrated its effectiveness in promoting root growth in maize seedlings. When treated with a solution containing DBPA, seedlings exhibited a marked increase in root biomass compared to untreated controls. This suggests potential utility in enhancing crop resilience and yield under suboptimal conditions.

Pharmacological Potential

While primarily studied for its plant growth regulatory properties, there is emerging interest in the pharmacological applications of DBPA. Its structural similarity to certain anti-inflammatory compounds suggests potential anti-inflammatory activity. Preliminary studies have indicated that DBPA may inhibit cyclooxygenase enzymes involved in inflammatory pathways, although further research is necessary to elucidate these effects fully.

属性

IUPAC Name |

2-(3,5-dibromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQNLWCPZSORSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415837 | |

| Record name | 3,5-Dibromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188347-49-1 | |

| Record name | 3,5-Dibromobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188347-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。